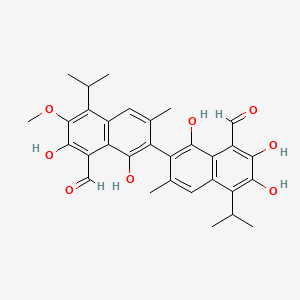
4-Nonylphenyl N,N,N',N'-tetramethylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound known for its unique structure and properties. It contains a total of 59 bonds, including 24 non-hydrogen bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of 4-nonylphenol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phosphorodiamidates.
Applications De Recherche Scientifique
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: A related compound with similar structural features but different functional groups.
Tetramethylphosphorodiamidic chloride: A precursor used in the synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate.
Uniqueness
4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of nonylphenyl and tetramethylphosphorodiamidate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
51963-68-9 |
|---|---|
Formule moléculaire |
C19H35N2O2P |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-[dimethylamino-(4-nonylphenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C19H35N2O2P/c1-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23-24(22,20(2)3)21(4)5/h14-17H,6-13H2,1-5H3 |
Clé InChI |
QDDFLYRWJITYGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
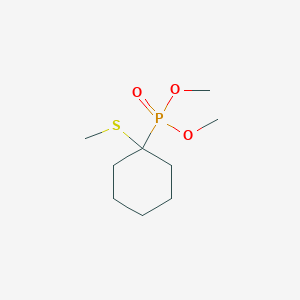
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
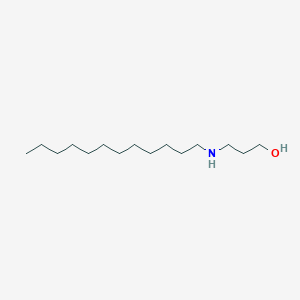
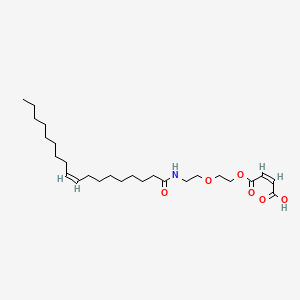
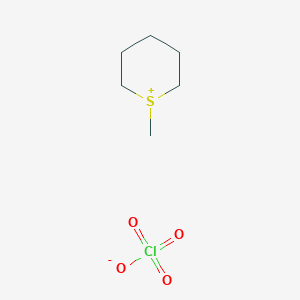

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
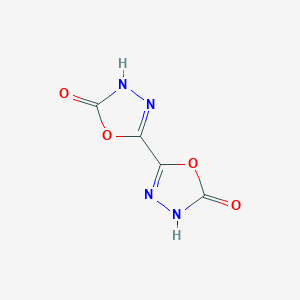
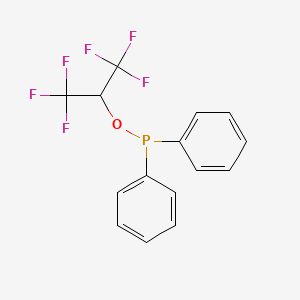

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
